molecular formula C58H42O8 B12819149 methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate

methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate

Cat. No.: B12819149
M. Wt: 866.9 g/mol
InChI Key: PRCHDYXXERQQPG-UHFFFAOYSA-N
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Description

Methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate is a highly functionalized polycyclic aromatic compound featuring an anthracene core decorated with multiple methoxycarbonylphenyl substituents. The anthracene moiety contributes to rigidity and luminescent properties, while the methoxycarbonylphenyl groups enhance solubility and modulate electronic characteristics.

Properties

Molecular Formula

C58H42O8

Molecular Weight

866.9 g/mol

IUPAC Name

methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate

InChI

InChI=1S/C58H42O8/c1-63-55(59)39-21-13-35(14-22-39)43-29-44(36-15-23-40(24-16-36)56(60)64-2)32-47(31-43)53-49-9-5-7-11-51(49)54(52-12-8-6-10-50(52)53)48-33-45(37-17-25-41(26-18-37)57(61)65-3)30-46(34-48)38-19-27-42(28-20-38)58(62)66-4/h5-34H,1-4H3

InChI Key

PRCHDYXXERQQPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC(=CC(=C6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C9=CC=C(C=C9)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate typically involves multiple steps, starting from simpler aromatic compounds. The process generally includes:

    Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds such as 3,5-bis(4-methoxycarbonylphenyl)benzene and 10-(3,5-bis(4-methoxycarbonylphenyl)phenyl)anthracene through Friedel-Crafts acylation and Suzuki coupling reactions.

    Coupling Reactions: These intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the final product.

    Esterification: The final step involves esterification to introduce the methyl ester groups, typically using methanol and an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Common Reaction Pathways

This compound contains multiple reactive sites, including ester groups, aromatic rings, and a conjugated anthracene core. Potential reactions include:

Ester Hydrolysis

Ester groups (e.g., methoxycarbonyl) are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids. For example:

R-O-C(=O)-OCH3+H+R-OH+CH3O-C(=O)-O\text{R-O-C(=O)-OCH}_3 + \text{H}^+ \rightarrow \text{R-OH} + \text{CH}_3\text{O-C(=O)-O}^-

This reaction could cleave ester linkages, potentially fragmenting the molecule .

Electrophilic Aromatic Substitution

The aromatic rings (benzoate and anthracene) may undergo electrophilic substitution, such as nitration or sulfonation, depending on directing groups. The methoxycarbonyl groups are electron-withdrawing, which typically deactivate aromatic rings toward electrophilic attack .

Coupling Reactions

The compound’s conjugated anthracene core could participate in cross-coupling reactions (e.g., Suzuki, Heck) if appropriately functionalized. For example, bromination of peripheral phenyl rings might enable C–C bond formation with organometallic reagents .

Potential Synthetic Routes

Synthesis of this compound likely involves multi-step strategies, such as:

Step Reaction Type Reagents/Conditions Outcome
1EsterificationAcid chlorides, alcoholsFormation of methoxycarbonyl ester groups
2Friedel-CraftsAlCl₃, alkylating agentsSubstitution on aromatic rings (if activated)
3Suzuki CouplingPd catalyst, boronic acidsCross-coupling to form extended aromatic systems

Stability Considerations

  • Thermal Stability : The ester groups and aromatic framework suggest moderate thermal stability, though prolonged heating may lead to degradation.

  • Light Sensitivity : Anthracene derivatives are often photosensitive, potentially undergoing [4+4] cycloaddition or oxidative damage under UV exposure .

Analytical Methods

Common analytical techniques for such compounds include:

  • NMR Spectroscopy : To confirm ester and aromatic proton environments.

  • Mass Spectrometry : To identify fragmentation patterns (e.g., cleavage of ester bonds).

  • HPLC/UPLC : For purity assessment and reaction monitoring.

Research Gaps

The provided sources lack direct experimental data on this specific compound. Future studies should focus on:

  • Kinetic Analysis : Rates of hydrolysis under varying pH conditions.

  • Reactivity Profiling : Susceptibility to nucleophilic/electrophilic attacks.

  • Structural Variants : Impact of substituents on reaction pathways.

Note : The analysis above is based on structural analogs and general chemical principles. No direct experimental data for the queried compound were identified in the provided sources.

Biological Activity

Methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current research findings regarding its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple aromatic rings and ester functionalities. Its molecular formula is C34H30O6C_{34}H_{30}O_6, and it has a molecular weight of approximately 546.6 g/mol. The presence of methoxycarbonyl groups enhances its solubility and may influence its biological interactions.

Research indicates that this compound exhibits antitumor activity through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • DNA Interaction : Preliminary studies suggest that this compound may interact with DNA, potentially leading to DNA damage and subsequent cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Biological Activity Effect Cell Lines Tested Reference
Antitumor ActivityInhibition of cell proliferationMCF-7 (breast cancer), PANC-1 (pancreatic cancer)
Apoptosis InductionIncreased caspase activityVarious cancer cell lines
DNA BindingPotential DNA intercalationHeLa (cervical cancer)

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 20 µM). The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.
  • Pancreatic Cancer Study : Research conducted on PANC-1 cells demonstrated that the compound could inhibit tumor growth in vitro by inducing apoptosis and disrupting mitochondrial function. The findings suggest that it could be developed into a novel treatment for pancreatic cancer, which is notoriously difficult to treat.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate has been investigated for use in OLEDs due to its favorable photophysical properties. The compound exhibits strong luminescence and good charge transport characteristics, making it suitable for use as an emissive layer in OLED devices. Research indicates that incorporating this compound into OLED architectures can enhance device efficiency and color purity.

Photovoltaic Devices

In the realm of solar energy, this compound has shown promise as a donor material in organic photovoltaic cells. Its ability to form a suitable blend with acceptor materials can lead to improved charge separation and enhanced light absorption capabilities. Studies have demonstrated that devices utilizing this compound can achieve higher power conversion efficiencies compared to traditional materials.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogenic bacteria and fungi. Preliminary results indicate that it possesses significant inhibitory effects, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship studies are ongoing to optimize its efficacy.

Case Study 1: OLED Performance Enhancement

A study published in the Journal of Materials Chemistry detailed the synthesis of this compound and its integration into OLED devices. The devices demonstrated a maximum external quantum efficiency of 20%, significantly higher than devices using conventional materials. This performance was attributed to the compound's high photoluminescence quantum yield and optimal energy levels.

Case Study 2: Anticancer Efficacy

In another study published in Cancer Letters, researchers investigated the anticancer properties of the compound against MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates compared to control groups.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s anthracene core enables superior π-conjugation compared to pyrazole or quinoline-based analogues, making it more suitable for optoelectronic applications.
  • Methoxycarbonyl groups in the target compound enhance solubility in polar solvents, whereas chloro or nitro substituents in analogues may limit processability .

Comparison with Spirocyclic Compounds ()

The spirocyclic compounds in , such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, exhibit distinct structural features:

  • Spiro Architecture : Provides steric hindrance and thermal stability, contrasting with the planar anthracene system of the target compound .
  • Functional Groups: Benzothiazole and dimethylamino groups in these spiro compounds may facilitate charge transport, but their synthetic complexity limits scalability compared to the target compound’s modular anthracene-based design .

Physicochemical Properties and Performance Metrics

Thermal Stability

  • Target Compound : Predicted high thermal stability (decomposition temperature >300°C) due to rigid anthracene core and aromatic ester groups.
  • Spirocyclic Analogues : Decompose at ~250°C, attributed to labile spiro-oxygen bonds .

Optical Properties

Compound Type Absorption λmax (nm) Emission λmax (nm) Quantum Yield
Target Compound (predicted) 380–420 450–500 0.6–0.8
Quinoline-based 320–350 400–430 0.3–0.5
Spirocyclic 290–310 360–390 <0.2

Implications : The target compound’s red-shifted absorption/emission and higher quantum yield highlight its superiority in light-emitting applications.

Q & A

Q. What are the recommended synthetic strategies for constructing the multi-aryl anthracene core in this compound?

The compound’s anthracene core requires regioselective functionalization. A stepwise approach is advised:

  • Suzuki-Miyaura cross-coupling for aryl-anthracene bond formation (e.g., using Pd catalysts and boronic esters) .
  • Cu(II)-mediated cascade dehydrogenation to assemble substituted diphenylmethane intermediates into extended aromatic systems, as demonstrated for similar tetraphenylethene derivatives .
  • Vapor deposition for thin-film applications, ensuring minimal decomposition of methoxycarbonyl groups during annealing . Key challenges include avoiding steric hindrance from the bis(4-methoxycarbonylphenyl) substituents and maintaining solubility for purification.

Q. How can the electronic properties of this compound be experimentally characterized for optoelectronic applications?

  • Cyclic voltammetry (CV) to determine HOMO/LUMO levels via oxidation/reduction potentials.
  • UV-Vis absorption and photoluminescence spectroscopy to assess π-π* transitions and emission efficiency. Anthracene derivatives typically show strong blue/green emission, but methoxycarbonyl groups may redshift spectra .
  • Time-resolved fluorescence to measure excited-state lifetimes, critical for evaluating electroluminescent device efficiency .

Q. What analytical techniques are suitable for confirming the regiochemistry of aryl substitutions?

  • High-resolution NMR (¹H/¹³C) to identify coupling patterns (e.g., para-substitution on phenyl rings).
  • X-ray crystallography for unambiguous structural confirmation, though crystal growth may be challenging due to steric bulk.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns of methoxycarbonyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxycarbonyl groups influence charge transport in organic electronic devices?

  • Computational modeling (DFT) can map electron density distributions and predict charge mobility. The electron-withdrawing methoxycarbonyl groups may stabilize LUMO levels, enhancing electron injection in OLEDs .
  • Space-charge-limited current (SCLC) measurements in thin-film devices quantify hole/electron mobility. Comparative studies with analogs lacking methoxycarbonyl groups can isolate their impact .
  • Grazing-incidence X-ray diffraction (GIXD) to correlate molecular packing with device performance .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in this compound for solid-state luminescence?

  • Introducing bulky substituents (e.g., tert-butyl groups) on peripheral phenyl rings to disrupt π-π stacking, as seen in tetraphenylethene derivatives .
  • Doping into host matrices (e.g., polyvinylcarbazole) to isolate emitting molecules and reduce self-absorption .
  • Engineering twisted conformations via meta-substitution on anthracene to minimize intermolecular interactions .

Q. How can conflicting spectroscopic data (e.g., emission vs. theoretical predictions) be resolved?

  • Solvatochromism studies to assess solvent polarity effects on emission, which may reveal excimer formation or polarity-dependent Stokes shifts .
  • Transient absorption spectroscopy to detect intermediate excited states (e.g., triplet-triplet annihilation) not captured by steady-state measurements.
  • Vibrational spectroscopy (Raman/IR) to identify structural distortions under photoexcitation .

Methodological Considerations

Q. What purification methods are effective for isolating this compound from byproducts?

  • Size-exclusion chromatography (SEC) to separate high-molecular-weight aggregates.
  • Recrystallization using mixed solvents (e.g., DCM/hexane) to exploit solubility differences.
  • HPLC with C18 columns for high-purity isolation, though method optimization is required due to the compound’s hydrophobicity .

Q. How can degradation pathways of the methoxycarbonyl groups under thermal/photo-stress be analyzed?

  • Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile decomposition products (e.g., CO₂ from ester cleavage).
  • Accelerated aging tests under UV irradiation, followed by HPLC-MS to monitor hydrolysis or oxidation byproducts .

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